Bisphenol A dimethacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Dental materials: Bis-DMA is a common component of dental sealants and composites, which are used to protect teeth from decay and restore damaged teeth, respectively.

- Composites: Bis-DMA can also be found in some composite materials used in various industrial applications.

Endocrine Disruption:

One of the main areas of research focuses on Bis-DMA's potential to act as an endocrine disruptor. Endocrine disruptors are chemicals that can interfere with the normal functioning of the hormonal system. In vitro studies have shown that Bis-DMA can bind to estrogen and androgen receptors, potentially affecting hormone signaling pathways []. However, further research is needed to determine the extent to which this translates to actual health effects in humans.

Cytotoxicity:

Bis-DMA's potential cytotoxicity, or its ability to damage cells, is another area of investigation. Some studies have shown that Bis-DMA exposure can induce cell death and other cytotoxic effects in various cell lines []. However, the specific mechanisms and the relevance of these findings to in vivo scenarios require further investigation.

Biodegradation and Biocompatibility:

Understanding the biodegradation and biocompatibility of Bis-DMA is crucial for assessing its safety in various applications. Research in this area explores how Bis-DMA degrades in the environment and its potential to cause adverse effects when it comes into contact with living tissues []. This information is valuable for developing safer alternatives or improving the safety profile of existing materials containing Bis-DMA.

Bisphenol A dimethacrylate is a synthetic organic compound derived from bisphenol A, characterized by its two methacrylate functional groups. This compound is primarily utilized as a monomer in the production of various polymeric materials due to its ability to undergo free radical polymerization. The molecular formula for Bisphenol A dimethacrylate is , and it is known for its low volatility and high boiling point, making it suitable for applications requiring stability under heat.

- Skin irritation: Bis-GMA can cause skin irritation upon contact [].

- Eye irritation: Contact with eyes can cause irritation and inflammation [].

- Potential endocrine disruption: Some studies suggest potential endocrine-disrupting effects of Bis-GMA, but more research is needed to determine the extent and significance [].

The primary chemical reaction involving Bisphenol A dimethacrylate is its polymerization, which can occur through free radical mechanisms. This process typically involves the initiation of polymer chains by heat or light, leading to the formation of cross-linked networks. Additionally, Bisphenol A dimethacrylate can undergo hydrolysis under acidic or basic conditions, resulting in the formation of Bisphenol A and methacrylic acid .

The synthesis of Bisphenol A dimethacrylate typically involves the reaction of bisphenol A with methacrylic acid or its derivatives. This can be achieved through esterification processes, where the hydroxyl groups of bisphenol A react with the carboxylic acid groups of methacrylic acid under acidic conditions. Alternative methods include ethoxylation followed by subsequent reactions to form various derivatives .

Bisphenol A dimethacrylate stands out due to its dual methacrylate functionality, allowing it to form robust cross-linked structures that enhance material performance in various applications. Its low toxicity profile further distinguishes it from some other similar compounds, making it a preferred choice in sensitive applications such as dental materials.

Interaction studies have demonstrated that Bisphenol A dimethacrylate can influence the properties of composite materials. For instance, when combined with other monomers like tri(ethylene glycol) dimethacrylate, it exhibits improved mechanical properties such as flexural strength and reduced polymerization shrinkage . Furthermore, studies have shown that it does not significantly sensitize skin nor cause irritation, making it a safer choice for medical and dental applications .

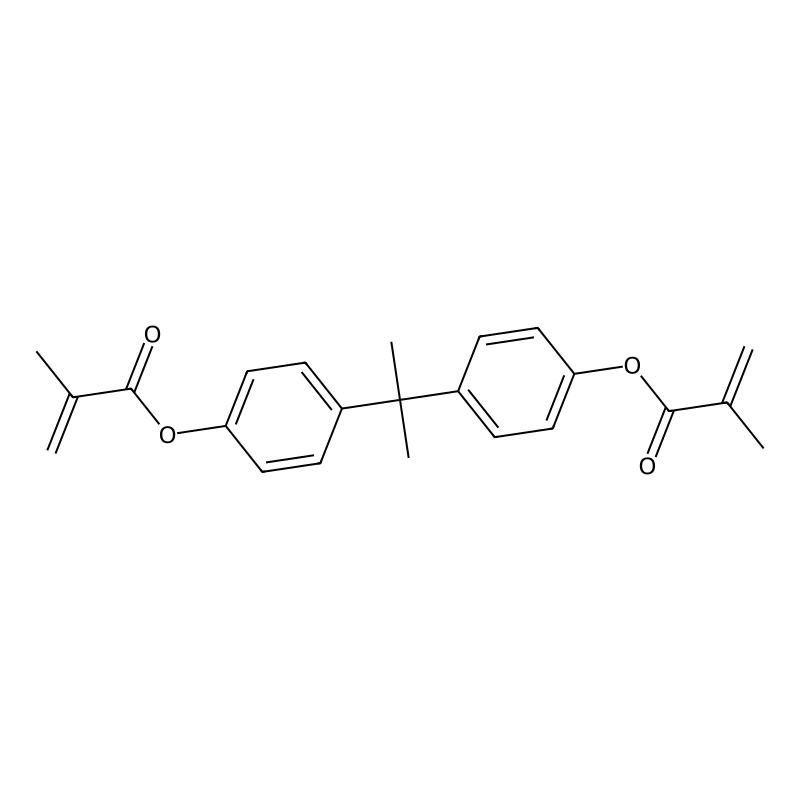

Bisphenol A dimethacrylate (BPA-DMA, CAS 3253-39-2) features a central isopropylidene group ($$ \text{C(CH}3\text{)}2 $$) bridging two para-substituted phenolic rings, each esterified with methacrylic acid. The molecular formula $$ \text{C}{23}\text{H}{24}\text{O}4 $$ corresponds to a molecular weight of 364.43 g/mol. The rigid bisphenol A core imposes steric constraints, limiting rotational freedom and influencing polymerization kinetics. The methacrylate groups ($$ \text{CH}2=\text{C(CH}_3\text{)COO}- $$) provide reactive vinyl bonds for crosslinking, critical in dental composites and adhesives.

Stereochemical analysis reveals that the planar aromatic rings and tetrahedral isopropylidene carbon create a non-coplanar geometry, reducing intermolecular π-π interactions. This structural feature enhances solubility in organic solvents like dichloromethane while maintaining thermal stability up to 300°C.

Synthetic Pathways and Optimization Strategies

BPA-DMA is synthesized via esterification of bisphenol A with methacryloyl chloride in the presence of tertiary amines (e.g., triethylamine) under anhydrous conditions. A typical procedure involves:

- Dissolving bisphenol A in dichloromethane or cyclohexane.

- Adding methacryloyl chloride dropwise at 0–5°C.

- Maintaining a 2:1 molar ratio of methacryloyl chloride to bisphenol A to ensure complete esterification.

Optimization strategies include:

- Catalyst selection: Triethylamine neutralizes HCl byproducts, preventing side reactions.

- Solvent choice: Polar aprotic solvents improve reaction homogeneity.

- Temperature control: Reactions at 20–25°C yield >95% purity, while higher temperatures risk methacrylate oligomerization.

Post-synthesis purification involves aqueous washes to remove residual amines, followed by recrystallization from ethanol to achieve >98% purity.

Comparative Analysis of Bisphenol A-Based vs. Non-BPA Dimethacrylate Monomers

Non-BPA dimethacrylates, such as siloxane-based SiMA or resveratrol-derived EMPM, aim to mitigate endocrine disruption risks. Key differences include:

| Property | BPA-DMA | SiMA (Non-BPA) |

|---|---|---|

| Flexural Strength | 120–150 MPa | 90–110 MPa |

| Double Bond Conversion | 65–75% | 80–85% |

| Water Sorption | 35–40 µg/mm³ | 25–30 µg/mm³ |

| Shrinkage Stress | 3.5–4.0 MPa | 2.0–2.5 MPa |

SiMA’s siloxane backbone reduces polymerization shrinkage but compromises mechanical strength compared to BPA-DMA. Phenolphthalein-based monomers (e.g., DIFPM) exhibit superior thermal stability (5% weight loss at 340°C vs. 310°C for BPA-DMA).

Characterization Techniques: NMR, FT-IR, and Mass Spectrometry

NMR Spectroscopy:

FT-IR:

Mass Spectrometry:

X-ray diffraction studies reveal a monoclinic crystal system for BPA-DMA, with intermolecular hydrogen bonding between ester oxygens and aromatic hydrogens.

Bisphenol A dimethacrylate exhibits distinctive thermal characteristics that significantly influence its polymerization behavior and application performance [1]. The compound possesses a well-defined melting point range of 72-74°C, which represents an important parameter for processing considerations [1]. During polymerization, the glass transition temperature (Tg) typically ranges between 100-120°C, though this value varies considerably depending on the degree of crosslinking achieved within the polymer network [4] [17].

The polymerization of Bisphenol A dimethacrylate is optimally conducted within a temperature range of 25-160°C, with the reaction rate increasing with temperature up to approximately 160°C [17] [21]. This temperature-dependent behavior is critical for controlling the polymerization kinetics and resultant polymer properties [21]. Research has demonstrated that above 160°C, depropagation reactions begin to dominate, causing the polymerization rate to decrease significantly and approach zero at temperatures exceeding 210°C [21].

Polymerization exotherms represent another crucial thermal characteristic of Bisphenol A dimethacrylate [4]. During curing, exothermic peaks are typically observed in the range of 80-120°C, with the exact temperature dependent on the polymerization conditions and formulation components [18]. The heat released during polymerization contributes to temperature increases within the curing material, which can affect mobility within the forming network and influence the final polymer properties [18].

| Parameter | Value |

|---|---|

| Glass Transition Temperature (Tg) | 100-120°C (varies with crosslinking density) |

| Polymerization Temperature Range | 25-160°C (optimal range) |

| Polymerization Exotherm Peak | Typically observed at 80-120°C during curing |

| Depropagation Temperature | Above 160°C (rate approaches zero above 210°C) |

| Thermal Stability | Good thermal stability up to 150°C |

| Coefficient of Thermal Expansion | Decreases during polymerization |

| Heat of Polymerization | Exothermic (contributes to temperature rise during curing) |

The thermal behavior of Bisphenol A dimethacrylate during polymerization is characterized by a complex interplay between reaction kinetics and physical property changes [18]. As polymerization progresses, the viscosity, modulus, and glass transition temperature all increase as free monomer is converted to polymer [18]. This progression significantly impacts the material's mechanical properties and performance characteristics in various applications [18] [4].

Dielectric Properties During Free-Radical Polymerization

The dielectric properties of Bisphenol A dimethacrylate undergo remarkable changes during free-radical polymerization, providing valuable insights into the polymerization process and network formation [5]. Dielectric relaxation spectroscopy has emerged as a highly sensitive technique for monitoring these changes in real-time during polymerization [5].

When Bisphenol A dimethacrylate undergoes photoinitiated polymerization, significant alterations in both permittivity (ε') and dielectric loss (ε'') are observed [5]. The permittivity experiences a sudden and substantial decrease across all measurement frequencies as soon as the sample is illuminated, indicating the commencement of polymerization [5]. This decrease in permittivity correlates with the conversion of monomer to polymer and the development of crosslinking within the network [5] [15].

Concurrently, the relaxation loss peak in the dielectric spectrum undergoes two notable changes: it shifts toward lower frequencies and exhibits a considerable decrease in magnitude [5]. These changes reflect the reduced mobility of dipoles within the increasingly crosslinked polymer network [5] [22]. The frequency-dependent behavior of both the monomer and resulting polymer provides valuable information about the molecular dynamics during the polymerization process [5].

| Property | Value |

|---|---|

| Permittivity (ε') | Decreases significantly during polymerization |

| Dielectric Loss (ε'') | Shows characteristic peak that decreases during polymerization |

| Dielectric Behavior During Polymerization | Remarkable changes in permittivity and loss peak observed during curing |

| Relaxation Loss Peak | Shifts to lower frequencies during polymerization |

| Dielectric Response to Illumination | Sudden fall in permittivity when sample is illuminated |

| Post-cure Dielectric Changes | Small changes in chemical properties but large changes in dielectric absorption |

| Frequency Dependence | Frequency-dependent behavior in both monomer and polymer states |

Research has demonstrated that dielectric analysis (DEA) serves as a complementary technique to other methods such as Fourier-transform near-infrared spectroscopy (FT-NIRS) for monitoring the rapid polymerization kinetics of Bisphenol A dimethacrylate systems [22]. These techniques reveal that autodeceleration typically occurs after approximately 1-10 seconds of irradiation, depending on the photoinitiator system employed [22]. The dielectric properties continue to evolve even after the initial rapid polymerization phase, reflecting ongoing changes in the polymer network structure during post-cure periods [5] [22].

Solubility Parameters and Crosslinking Density Relationships

The solubility characteristics and crosslinking density of Bisphenol A dimethacrylate are intricately connected, with significant implications for the physical and mechanical properties of the resulting polymer networks [9] [10]. Bisphenol A dimethacrylate exhibits good solubility in various organic solvents including methanol, acetone, and ethanol, but demonstrates poor solubility in water [1] [3]. This solubility profile is crucial for formulation development and processing considerations [1].

The crosslinking density of Bisphenol A dimethacrylate polymers is primarily determined by the molecular structure of the monomer, specifically the distance between the two methacrylate groups [10]. The relatively rigid bisphenol A core structure results in a polymer network with distinctive crosslinking characteristics [10]. The theoretical crosslink density (qtheor) can be estimated from the molecular weight of the monomer, which for Bisphenol A dimethacrylate is 364.43 g/mol [1] [16].

A fundamental relationship exists between the monomer molecular structure and the resulting network properties [10]. The shorter the distance between double bonds in the monomer, the higher the potential crosslink density in the polymer [16]. This relationship directly influences numerous physical properties of the cured material [16].

| Parameter | Value |

|---|---|

| Solubility Parameter | Soluble in organic solvents (methanol, acetone, ethanol); poor water solubility |

| Crosslinking Density Effect on Free Volume | Increased crosslinking density decreases free volume up to a threshold |

| Relationship Between Monomer Length and Crosslink Density | Shorter distance between double bonds results in higher crosslink density |

| Effect of Crosslinking on Water Sorption | Higher crosslink density generally reduces water sorption |

| Correlation Between Crosslinking and Mechanical Properties | Increased crosslinking improves mechanical properties (modulus, strength) |

| Network Heterogeneity | Forms heterogeneous network with microgel domains and varying crosslink density |

| Theoretical vs. Actual Crosslink Density | Actual crosslink density is typically lower than theoretical due to cyclization and trapped radicals |

Research has demonstrated that the crosslinking density significantly affects the free volume within the polymer network [9]. As conversion progresses during polymerization, either through longer irradiation times or higher reactive group concentrations, the network becomes more dense, evidenced by a decrease in free volume [9]. However, this relationship is complex, as studies have shown that beyond certain thresholds, increasing crosslinker concentration can lead to unexpected changes in free volume due to network heterogeneity and the formation of microgel domains [9] [16].

The crosslinking density also exhibits a strong correlation with mechanical properties [9] [12]. Higher crosslink density typically results in improved mechanical strength and modulus but may reduce flexibility [12]. Additionally, water sorption behavior is influenced by crosslinking density, with higher crosslink density generally leading to reduced water uptake due to the decreased free volume available for water molecules [10] [12].

Viscosity Modulation for Photocuring Applications

The viscosity characteristics of Bisphenol A dimethacrylate play a crucial role in determining its suitability and performance in photocuring applications [13] [14]. The pure compound exhibits a relatively high viscosity compared to many other methacrylate monomers, primarily due to the rigid bisphenol A structure in its molecular backbone [14]. This inherent viscosity significantly influences processing parameters and application methods [14].

During polymerization, the viscosity of Bisphenol A dimethacrylate increases dramatically as crosslinking progresses [18]. This viscosity evolution follows a complex pattern, with an initial gradual increase followed by a rapid acceleration as the network formation advances [18]. Understanding and controlling this viscosity profile is essential for achieving optimal curing characteristics and final material properties [18] [22].

For photocuring applications, viscosity modulation is frequently employed to achieve desired handling and processing characteristics [13] [14]. Bisphenol A dimethacrylate is often blended with lower viscosity monomers, such as triethylene glycol dimethacrylate (TEGDMA), to create formulations with optimized flow properties [13] [22]. These co-monomer mixtures allow for precise control of viscosity while maintaining the desirable mechanical properties contributed by the Bisphenol A dimethacrylate component [13] [22].

| Parameter | Value |

|---|---|

| Viscosity of Pure Bisphenol A dimethacrylate | Higher than many other monomers due to rigid bisphenol A structure |

| Viscosity Change During Polymerization | Increases dramatically during polymerization as crosslinking progresses |

| Viscosity Modulation Methods | Often blended with lower viscosity monomers for optimal handling |

| Effect of Temperature on Viscosity | Decreases with increasing temperature, allowing better flow before curing |

| Relationship Between Viscosity and Conversion Rate | Higher initial viscosity typically results in lower conversion rates |

| Viscosity Impact on Photocuring Applications | Critical parameter for applications requiring precise flow characteristics |

| Comparison to Other Dimethacrylates | Higher viscosity than TEGDMA but lower than BisGMA (which has hydroxyl groups) |

Temperature significantly affects the viscosity of Bisphenol A dimethacrylate, with viscosity decreasing as temperature increases [21]. This temperature dependence can be leveraged to facilitate processing at elevated temperatures before cooling and curing [21]. However, it is important to maintain temperatures below the threshold where significant polymerization or degradation might occur [21].

Research has established a clear relationship between initial viscosity and conversion rate during photopolymerization [22]. Higher initial viscosity typically results in lower conversion rates due to restricted mobility of reactive species [22]. This relationship becomes particularly important in highly filled systems where the overall viscosity is further increased by the presence of fillers [22]. The conversion rate, in turn, affects the development of mechanical properties and the extent of polymerization shrinkage [22] [18].

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant